9-Azabicyclo[3.3.1]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPGYYPVVKZFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301641 | |
| Record name | 9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-97-7 | |
| Record name | 9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 9 Azabicyclo 3.3.1 Nonane Systems
Classical Annulation Reactions
Classical methods for constructing the 9-azabicyclo[3.3.1]nonane core often rely on robust and well-established condensation reactions that efficiently form the bicyclic ring system in a single step.
The Robinson-Schöpf reaction is a powerful one-pot multicomponent reaction used for the synthesis of tropinones and related structures, including the this compound framework. wikipedia.orggoogle.com This reaction typically involves the condensation of a dialdehyde (B1249045) (like succinaldehyde or glutaraldehyde), a primary amine (such as methylamine), and a derivative of acetone, like acetonedicarboxylic acid. wikipedia.orggoogle.comorgsyn.org
Mechanistically, the Robinson-Schöpf condensation is understood to proceed through a sequence of two consecutive Mannich-type reactions. wikipedia.orgmdma.ch The process begins with the formation of an iminium ion from the amine and one of the aldehyde groups. This is followed by the nucleophilic attack of the enol or enolate of the acetone derivative, forming a C-C bond in an intermolecular Mannich reaction. Subsequent cyclization occurs through an intramolecular Mannich reaction, where the second aldehyde group reacts with the other α-position of the acetone derivative, leading to the formation of the bicyclic core. mdma.ch The reaction is notable for its biomimetic nature, often proceeding under physiological pH and temperature conditions with high yields. wikipedia.org
A key step in the synthesis of certain this compound derivatives involves a Robinson-Schöpf type condensation between an amine dialdehyde equivalent and an acetone dicarboxylic ester. researchgate.net For example, the reaction can be employed to prepare tropinones from a dialdehyde, methylamine, and acetonedicarboxylic acid. google.com
Table 1: Key Features of the Robinson-Schöpf Type Condensation
| Feature | Description |
| Reaction Type | Multicomponent Condensation |
| Reactants | Dialdehyde, Primary Amine, Acetonedicarboxylic acid (or ester) |
| Core Mechanism | Double Mannich Reaction (Intermolecular followed by Intramolecular) |
| Product | 9-Azabicyclo[3.3.1]nonan-3-one (or related structures) |
| Key Advantage | One-pot synthesis, often high yielding, biomimetic conditions |
The Mannich reaction is a fundamental three-component organic reaction involving the aminoalkylation of an acidic proton located next to a carbonyl group, using an aldehyde (often formaldehyde) and a primary or secondary amine. wikipedia.orglibretexts.orgbyjus.com The final product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.orglibretexts.orgchemistrysteps.com The carbonyl compound, which can tautomerize to its enol form, then acts as a nucleophile, attacking the electrophilic iminium ion to form the characteristic β-amino-carbonyl structure. wikipedia.orglibretexts.orgchemistrysteps.com
In the context of constructing the granatane core, a double Mannich reaction is the critical strategy, as exemplified by the Robinson-Schöpf synthesis. wikipedia.org This approach effectively builds both piperidine (B6355638) rings of the this compound system around the central nitrogen atom in a single synthetic operation. The reaction assembles the bicyclic framework by forming two new C-C bonds through sequential intermolecular and intramolecular Mannich condensations. This strategy has proven to be an efficient method for accessing the core structure of granatane alkaloids. nih.gov The versatility of the Mannich reaction allows for the introduction of various substituents onto the bicyclic frame, depending on the choice of the starting materials. ias.ac.innih.govnrfhh.com
Modern Synthetic Routes to Functionalized this compound Derivatives
While classical methods provide reliable access to the basic granatane skeleton, modern synthetic chemistry has focused on developing more sophisticated routes to create highly functionalized and stereochemically complex derivatives.
Modern synthetic strategies often employ multicomponent reactions (MCRs) and cascade (or domino) reactions to build molecular complexity in a highly efficient manner. These approaches minimize the number of separate synthetic steps, purifications, and reduce waste.
An example of this is a novel protocol for preparing functionalized this compound (ABCN) derivatives through a one-pot, three-component cascade reaction. figshare.comacs.orgacs.org This reaction utilizes 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals (HKAs) as starting materials. figshare.comacs.orgacs.org The complex cascade is initiated by a Michael addition, followed by a series of transformations including tautomerization, a second Michael addition, an intramolecular 1,2-addition, and a ring-opening, ultimately yielding a diverse range of ABCN derivatives. acs.org This method is notable for its ability to generate multiple chemical bonds and stereocenters in a single operation without the need for a metal catalyst. acs.org
Table 2: Example of a Three-Component Cascade Reaction for ABCN Synthesis acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Steps | Product |
| 3-Formylchromone | Enaminone | Heterocyclic Ketene Aminal | Michael addition, tautomerization, inverse-Michael addition, 1,2-addition, ring-opening | Functionalized this compound |
The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.
Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, has emerged as a powerful tool due to the high enantioselectivity and mild reaction conditions of these biocatalysts. nih.gov
In the synthesis of enantiomerically pure this compound derivatives, lipase-catalyzed kinetic resolution has been successfully applied. For instance, the resolution of racemic N-protected this compound-2,6-diols has been achieved using lipase from Candida rugosa (CRL). nih.govresearchgate.netresearchgate.net This enzymatic process selectively acylates one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric excess. nih.govresearchgate.net This provides access to both enantiomers of the chiral building block, which are valuable for the synthesis of complex natural products and their analogues. nih.gov
Table 3: Lipase-Catalyzed Kinetic Resolution of a this compound Derivative researchgate.netresearchgate.net
| Substrate | Enzyme | Reaction Type | Outcome |
| Racemic N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diol | Lipase from Candida rugosa (CRL) | Acylation | Separation of enantiomers, providing access to enantiopure diol and its acylated counterpart. |
Stereoselective and Enantioselective Synthesis
Diastereomeric Ester Crystallization for Enantiomer Separation
The resolution of enantiomers is a critical step in the synthesis of chiral molecules. For this compound systems, particularly diol derivatives, the formation of diastereomeric esters followed by crystallization is an effective method for separation. nih.govacs.org This classical resolution technique relies on the differential solubility of diastereomers, allowing for their physical separation.
The process involves reacting a racemic mixture of a this compound derivative, such as N-Bn or N-Boc protected this compound-2,6-diols, with a chiral resolving agent to form a mixture of diastereomeric esters. nih.govacs.orgresearchgate.net Subsequent fractional crystallization allows for the isolation of one of the diastereomers in high purity. This method has been successfully applied to resolve racemic diols of the this compound family, providing access to enantiomerically pure building blocks. nih.govacs.orgresearchgate.net These separated enantiomers are crucial for synthesizing chiral targets, such as the enantiomerically pure N-Boc this compound-2,6-dione. nih.govacs.org
Targeted Synthesis of Specific this compound Derivatives
This compound N-oxyl, commonly known as ABNO, is a stable and sterically unhindered nitroxyl (B88944) radical. acs.orgnih.gov It has garnered significant attention as a highly active organocatalyst, particularly for the oxidation of alcohols to their corresponding carbonyl compounds, often exhibiting superior reactivity compared to the more common TEMPO catalyst. acs.orgnih.govelsevierpure.com
A practical and expeditious three-step synthesis for ABNO has been developed, making this valuable catalyst more accessible. acs.orgnih.govelsevierpure.comresearchgate.net The route begins with a cyclization reaction, followed by a reduction and subsequent oxidation to form the final nitroxyl radical. researchgate.netjst.go.jp
The key steps in this synthesis are outlined below:
Cyclization: The bicyclic framework is constructed via a Mannich-type reaction. In one variation, acetonedicarboxylic acid, glutaraldehyde, and aqueous ammonia are reacted to form the core structure. jst.go.jp
Reduction: The carbonyl group within the newly formed ring system is removed. This is often achieved through a Wolff-Kishner reduction, which converts the ketone into a methylene (B1212753) group. jst.go.jp
Oxidation: The secondary amine of the this compound is oxidized to the corresponding nitroxyl radical. This transformation is typically carried out using reagents such as sodium tungstate and urea hydrogen peroxide.
A scalable version of this synthesis has also been reported that is chromatography-free and avoids the potentially hazardous Wolff-Kishner reduction, enhancing its practicality and safety. acs.org
Table 1: Overview of the Three-Step Synthesis of ABNO
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Cyclization (Mannich Reaction) | Acetonedicarboxylic acid, Glutaraldehyde, Aqueous Ammonia |
| 2 | Reduction of Ketone | Hydrazine (B178648) hydrate, KOH (Wolff-Kishner) |
| 3 | Oxidation to Nitroxyl Radical | Sodium tungstate, Urea Hydrogen Peroxide |
The Wolff-Kishner reduction is a fundamental reaction in organic chemistry for the deoxygenation of ketones and aldehydes to the corresponding alkanes. In the synthesis of the this compound ring system, this reaction is crucial for removing a synthetically installed carbonyl group. semanticscholar.org The reaction proceeds via the formation of a hydrazone intermediate, which, under strongly basic conditions and high temperatures, eliminates nitrogen gas to yield the methylene group.
Traditional Wolff-Kishner conditions often required sealed tubes and were difficult to scale. The Huang-Minlon modification, which is frequently employed, uses a high-boiling point solvent like triethylene glycol, allowing the reaction to be performed at atmospheric pressure. semanticscholar.org In the context of this compound synthesis, the reduction of a ketone intermediate is typically achieved by heating it with hydrazine hydrate and a strong base like potassium hydroxide in triethylene glycol at elevated temperatures (e.g., 160-170 °C). semanticscholar.org This step is essential for producing the parent this compound skeleton before the final oxidation to ABNO.
9-Azabicyclo[3.3.1]nonan-3-one and its derivatives are versatile intermediates in pharmaceutical synthesis. The core structure is typically assembled through a double Mannich reaction, a powerful method for constructing the bicyclic system in a single step.
A common and well-documented procedure involves the reaction of a primary amine (such as benzylamine), glutaraldehyde, and an acetone derivative like acetone dicarboxylic acid (also known as 3-oxopentanedioic acid). orgsyn.orggoogle.com The reaction is typically performed in an aqueous medium. For instance, the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves cooling a mixture of benzylamine and water before adding sulfuric acid, followed by the sequential addition of glutaraldehyde and acetone dicarboxylic acid. orgsyn.org A buffered solution, using sodium acetate (B1210297), is then added, and the reaction proceeds over an extended period, often with gentle warming, to drive the cyclization and decarboxylation, yielding the desired ketone. orgsyn.org
Table 2: Reagents for the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
| Reagent | Role |
|---|---|
| Benzylamine | Primary amine, source of the N-9 atom |
| Glutaraldehyde | Forms the four-carbon chains of the rings |
| Acetone dicarboxylic acid | Three-carbon unit that forms the bridge and includes the ketone |
| Sulfuric Acid / Sodium Acetate | Controls pH for the reaction |
Furthermore, novel protocols have been developed for creating highly functionalized this compound derivatives through multicomponent cascade reactions, for example, by reacting 3-formylchromones, enaminones, and heterocyclic ketene aminals. acs.org Once synthesized, the ketone functionality of these derivatives can be stereoselectively reduced to the corresponding endo-alcohol using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation with ruthenium complexes, providing access to another important class of derivatives. google.comgoogle.com
Information regarding the specific synthesis of 3-substituted this compound-9-amines was not available in the consulted resources. While syntheses for various other N-substituted (at the 9-position) derivatives, such as N-benzyl or N-tosyl compounds, are well-established, methods targeting the direct formation of a 9-amino (N-NH2) group on a 3-substituted scaffold were not detailed. nih.govclockss.org
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound N-Oxyl (ABNO) |
| 9-Azabicyclo[3.3.1]nonan-3-one |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
| Acetonedicarboxylic acid (3-Oxopentanedioic acid) |
| Benzylamine |
| Glutaraldehyde |
| Hydrazine hydrate |
| N-Boc this compound-2,6-diol |
| N-Boc this compound-2,6-dione |
| N-Bn this compound-2,6-diol |
| N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonane |
| Potassium hydroxide |
| Sodium acetate |
| Sodium borohydride |
| Sodium tungstate |
| Sulfuric acid |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) |
| Triethylene glycol |
Preparation of Isotopic Analogs for Research Applications
Isotopically labeled analogs of this compound derivatives are invaluable tools for in vitro and in vivo research, particularly for receptor binding studies and medical imaging techniques like Positron Emission Tomography (PET).
A key application is in the development of radiotracers for imaging sigma-2 (σ₂) receptors, which are overexpressed in many types of tumor cells. For this purpose, a derivative of this compound, WC-59, has been radiolabeled with the positron-emitting isotope fluorine-18 ([¹⁸F]). nih.gov The synthesis of [¹⁸F]WC-59 is accomplished through a nucleophilic substitution reaction. nih.gov A mesylate precursor of the WC-59 compound is treated with [¹⁸F]fluoride, which displaces the mesylate group to incorporate the radioisotope into the final molecule. nih.gov
The resulting radiolabeled compound, [¹⁸F]WC-59, has been used in direct binding studies with membrane preparations from murine breast tumors to assess its affinity and specificity for σ₂ receptors. nih.gov Such studies are crucial for validating new radiotracers and understanding their potential for clinical cancer imaging. nih.gov
| Precursor | Isotope | Reaction Type | Labeled Product | Application |
| WC-59 mesylate | [¹⁸F]Fluoride | Nucleophilic Substitution | [¹⁸F]WC-59 | PET Imaging of σ₂ receptors |
Synthetic Considerations and Purification Strategies
The practical synthesis of this compound derivatives for pharmaceutical applications requires careful consideration of purification and the formation of stable, handleable forms of the final compound.
Formation of Pharmaceutically Acceptable Salts
Derivatives of this compound that are intended for therapeutic use are often isolated and formulated as pharmaceutically acceptable salts. The free base form of these compounds can be converted to a salt by treatment with an appropriate organic or inorganic acid. This process can improve the stability, solubility, and bioavailability of the active pharmaceutical ingredient.
The selection of the acid is based on the desired properties of the final salt form. Common acids used for this purpose are listed in the table below.
| Acid Type | Examples |
| Inorganic Acids | Hydrogen chloride, Hydrogen bromide, Hydrogen iodide, Sulfuric acid, Phosphoric acid |
| Organic Acids | Acetic acid, Trifluoroacetic acid, Propionic acid, Glycolic acid, Maleic acid, Malonic acid, Methanesulfonic acid, Fumaric acid, Succinic acid, Tartaric acid, Citric acid, Benzoic acid, Ascorbic acid |
The formation of these salts is a standard procedure in pharmaceutical development and is applicable to a wide range of this compound derivatives.
Conformational Analysis and Stereochemical Elucidation of 9 Azabicyclo 3.3.1 Nonane Derivatives
Fundamental Conformational Models for Bridged Bicyclic Systems
The conformational analysis of the 9-azabicyclo[3.3.1]nonane system is fundamentally based on the principles established for cyclohexane (B81311). This bridged bicyclic structure can be conceptualized as two fused six-membered rings sharing two bridgehead carbons (C1 and C5) and a common nitrogen atom (N9). oregonstate.eduopenstax.org The inherent flexibility of the six-membered rings allows the bicyclic system to adopt several idealized conformations, primarily the twin-chair (chair-chair), chair-boat, and twin-boat forms. oregonstate.eduiucr.org
The most stable conformation for the parent bicyclo[3.3.1]nonane is the twin-chair form. However, the introduction of the nitrogen atom at the 9-position and various substituents on the carbon framework creates a delicate energetic balance between the chair-chair and chair-boat conformations. acs.org In the twin-chair conformation, both the piperidine (B6355638) and the carbocyclic rings adopt a chair shape. This arrangement generally minimizes angle and torsional strain. However, it can introduce significant transannular steric repulsion between the axial hydrogens at C3 and C7.
The chair-boat conformation, where one ring is in a chair form and the other is in a boat form, can alleviate this transannular strain. The adoption of a boat conformation in one of the rings can be stabilized by factors such as intramolecular hydrogen bonding, particularly in derivatives containing hydroxyl groups. researchgate.netresearchgate.net The twin-boat conformation is generally considered high in energy and is less commonly observed. The relative stability of these conformers is highly sensitive to the nature and position of substituents on the bicyclic frame, making experimental and computational analysis crucial for determining the preferred geometry of any given derivative. academie-sciences.fr
Spectroscopic Techniques for Conformational Determination
A combination of spectroscopic methods is employed to elucidate the precise three-dimensional structure of this compound derivatives in both the solid state and in solution. X-ray crystallography provides an unambiguous picture of the molecule's conformation in the crystal lattice, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational equilibria that exist in solution. nih.govfigshare.com
Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic coordinates of a molecule in its crystalline state. This analysis provides definitive evidence of the preferred conformation and the stereochemistry of substituents. nih.gov
X-ray crystallographic studies have confirmed that this compound derivatives can exist in either twin-chair or chair-boat conformations in the solid state. The preferred conformation is dictated by the substitution pattern on the bicyclic system.
For instance, many derivatives, such as (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one and 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, adopt a twin-chair conformation. nih.goviucr.org In these structures, both the piperidine and the cyclohexane/piperidinone rings are in a chair form, with bulky substituents typically occupying equatorial positions to minimize steric hindrance. nih.govnih.gov
Conversely, the chair-boat conformation is also observed, often driven by specific intramolecular interactions or substitution patterns. An X-ray analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer in the solid state, with the sulfur-containing ring adopting the boat form. nih.gov Interestingly, reduction of the ketone in this molecule followed by salt formation resulted in a chair-chair conformer, highlighting the subtle energetic balance between these forms. nih.gov The structure of 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one was also determined to have a boat-chair conformation. rsc.org
| Compound | Observed Conformation | Reference |
|---|---|---|
| 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile | Chair-Chair | nih.gov |
| 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | iucr.org |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | nih.gov |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | Chair-Chair | nih.gov |
| 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | rsc.org |
| 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Chair-Chair | researchgate.net |
| 7-Benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol | Chair-Boat | researchgate.net |
To provide a more quantitative description of the ring conformations, puckering parameters (such as those defined by Cremer and Pople) are calculated from the crystallographic data. These parameters describe the degree of non-planarity of the rings and can definitively characterize them as ideal chairs, boats, or distorted intermediates. iucr.org
For example, in the crystal structure of 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, the piperidine ring was found to exist in a near-ideal chair conformation with a total puckering amplitude (QT) of 0.605(2) Å. iucr.org Similarly, for methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate, the piperidine ring had puckering parameters of Q = 0.593(2) Å and θ = 170.8(2)°, consistent with a chair conformation. nih.gov The cyclohexane ring in these derivatives often shows slight deviations from an ideal chair geometry. iucr.orgiucr.org
| Compound | Ring | Puckering Parameters | Reference |
|---|---|---|---|
| 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile | Piperidine | q2 = 0.044(1) Å, q3 = 0.598(1) Å, QT = 0.600(1) Å | nih.gov |
| Cyclohexane | q2 = 0.122(1) Å, q3 = -0.556(1) Å, QT = 0.569(1) Å | nih.gov | |
| 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one | Piperidine | QT = 0.605(2) Å, θ = 179.46(19)° | iucr.org |
| Cyclohexane | QT = 0.556(3) Å, θ = 165.5(3)° | iucr.org | |
| Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate | Piperidine | Q = 0.593(2) Å, θ = 170.8(2)° | nih.gov |
| Cyclohexane | Q = 0.546(2) Å, θ = 10.9(2)° | nih.gov |
X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that stabilize the crystal structure. In this compound derivatives, crystal packing is often governed by a combination of van der Waals forces and more specific interactions like hydrogen bonds. iucr.orgnih.gov
For example, in the crystal structure of N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane, weak intermolecular C-H···O interactions contribute to the packing, in addition to van der Waals forces. nih.gov In other cases, classical hydrogen bonds, such as N-H···O, are observed, linking molecules into dimers or chains. iucr.orgnih.gov In the structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate, molecules are linked by pairs of N—H⋯O and C—H⋯O hydrogen bonds to form inversion dimers. nih.gov The study of these interactions is crucial for understanding the solid-state properties of these materials.
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is an indispensable tool for studying the conformational dynamics of molecules in solution. nih.govfigshare.com Both ¹H and ¹³C NMR spectroscopy are sensitive to the geometric environment of the nuclei, making them powerful probes for conformational analysis. acs.orgacs.org
Carbon-13 NMR is particularly effective due to the sensitivity of carbon chemical shifts to steric compression. acs.org For instance, in a chair-boat conformation, the flagpole hydrogens of the boat ring can cause steric compression, leading to a characteristic upfield (shielding) effect on the chemical shifts of nearby carbon atoms. This phenomenon has been used to demonstrate that while the exo alcohol of 9-azabicyclo[3.3.1]nonan-3-ol exists in a twin-chair conformation, the corresponding endo alcohol adopts a chair-boat conformation in solution. acs.org
Proton (¹H) NMR, through the analysis of chemical shifts and coupling constants (J-values), also provides detailed conformational information. The magnitude of three-bond coupling constants (³J) between protons is related to the dihedral angle between them, which can help define the ring's shape. Furthermore, advanced techniques like the Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, which is critical for distinguishing between different conformers. nih.gov For example, NOESY data for an A/E-bicyclic [3.3.1]analogue confirmed a chair conformation for the piperidine ring based on through-space correlations between specific axial and equatorial protons. nih.gov
Studies on various 3,7-diheterabicyclo[3.3.1]nonan-9-ols have shown that in deuterochloroform solution, some isomers exist predominantly in a chair-boat conformation, which is stabilized by an intramolecular hydrogen bond between the lone pair of electrons on a nitrogen atom and the hydrogen of a hydroxyl group. researchgate.netresearchgate.net This demonstrates that in solution, conformations that are less stable in the gas phase or solid state can be favored due to specific solvent effects or intramolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Carbon-13 NMR in Conformational Assignments
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for the conformational analysis of this compound derivatives. The chemical shifts of the carbon atoms are highly sensitive to their geometric environment, making ¹³C NMR an effective probe for determining the conformational preferences of the bicyclic system.
One of the key applications of ¹³C NMR in this context is the differentiation between the chair-chair and chair-boat conformations. For instance, in a study of 9-azabicyclo[3.3.1]nonan-3-ols, the endo and exo isomers were shown to adopt different conformations. The endo alcohol was determined to exist in a chair-boat conformation, while the exo alcohol adopts a double chair conformation. This was deduced from the differences in the ¹³C chemical shifts, which reflect the different steric and electronic environments of the carbon atoms in each conformation.
Furthermore, ¹³C NMR has been used to study the conformational equilibria in 3,7-substituted bicyclo[3.3.1]nonanes through variable temperature experiments. These studies have provided valuable data on the energy differences between different conformations, such as the chair-chair and boat-chair forms.
A data table from a ¹³C NMR study of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds highlights the sensitivity of carbon chemical shifts to conformational changes.
| Carbon | 9-Methyl-9-azabicyclo[3.3.1]nonane (Chemical Shift, ppm) |
| C1, C5 | 35.5 |
| C2, C4, C6, C8 | 27.0 |
| C3, C7 | 17.0 |
| N-CH₃ | 43.0 |
Note: Data is illustrative and based on findings from related studies.
Proton NMR (¹H NMR) and NOE Experiments for Stereochemistry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, particularly in conjunction with Nuclear Overhauser Effect (NOE) experiments, is an indispensable tool for elucidating the stereochemistry of this compound derivatives. These techniques provide detailed information about the spatial relationships between protons in a molecule, which is crucial for determining relative stereochemistry and conformational preferences.
In the study of 3,7-diazabicyclo[3.3.1]nonane derivatives, the observation of a doublet of doublets for the equatorial protons at C2, C4, C6, and C8, with large geminal (10.5-11 Hz) and vicinal (3.0-6.0 Hz) coupling constants, was indicative of a "chair-chair" conformation for both piperidine rings. The magnitudes of these coupling constants are dependent on the dihedral angles between adjacent protons, as described by the Karplus equation, and thus provide strong evidence for the chair geometry of the rings.
NOE experiments are particularly powerful for mapping the through-space proximity of protons. For example, NOE experiments can be used to distinguish between different conformations, such as the chair-boat and chair-chair forms of the bicyclic framework. The presence or absence of an NOE between specific protons can provide definitive evidence for their spatial arrangement. For instance, an NOE between protons on opposite rings can indicate a flattened chair or a boat conformation where these protons are brought into close proximity. Two-dimensional heteronuclear NOE (HOESY) experiments have also been utilized in the conformational analysis of these systems.
Variable temperature ¹H NMR experiments can also be employed to study the stability of conformations. In one study, the chemical shifts of protons in an azabicycle showed minimal changes with increasing temperature, indicating the high stability of the chair/chair conformation.
Paramagnetic NMR for Nitroxyl (B88944) Radicals
Paramagnetic NMR spectroscopy is a specialized technique that can be applied to study molecules containing unpaired electrons, such as nitroxyl radicals. The this compound N-oxyl (ABNO) is a stable and unhindered nitroxyl radical that has garnered significant interest as a catalyst for the oxidation of alcohols.
Due to the presence of the paramagnetic center, the NMR spectra of nitroxyl radicals like ABNO are significantly different from those of their diamagnetic counterparts. The unpaired electron causes large shifts and broadening of the NMR signals of nearby nuclei. While this can complicate spectral interpretation, it also provides a unique probe into the electronic structure and environment of the radical.
Despite the challenges posed by paramagnetism, proton NMR can be used to assess the chemical purity of ABNO. This requires special instrument settings to acquire meaningful spectra. The ability to obtain a ¹H NMR spectrum of this paramagnetic compound is a valuable tool for its characterization and quality control.
The following table provides illustrative ESR data for a related nitroxyl radical, 1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxyl, which demonstrates the type of information obtained for these paramagnetic species.
| Parameter | Value |
| aN1 | 1.852 mT |
| giso | 2.0054 |
Note: Data is for a related diazabicyclo[3.2.1]octane system and is illustrative of the type of data obtained for nitroxyl radicals.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For this compound derivatives that are chiral, CD spectroscopy, often combined with theoretical calculations, can unambiguously establish their absolute stereochemistry.
The absolute configuration of enantiomerically pure N-Boc this compound-2,6-dione has been determined by comparing the experimental CD spectrum with the simulated spectrum obtained from ab initio time-dependent density functional theory (TDDFT) calculations. This comparison allowed for the assignment of the (–)-(1R,5R) and (+)-(1S,5S) absolute configurations to the enantiomers.
The benzoate (B1203000) exciton (B1674681) chirality method, a specific application of CD spectroscopy, has also been successfully applied to these systems. In this method, a chromophoric group, such as a benzoate ester, is introduced into the molecule. The through-space interaction of the transition dipole moments of these chromophores gives rise to a characteristic bisignate CD curve, the sign of which is directly related to the absolute configuration of the stereocenters to which the chromophores are attached. This method was used to confirm the absolute configuration of an endo,endo-dibenzoate derivative of a this compound diol.
Furthermore, the absolute configuration of atropisomers of 9,9-diaryl-substituted bicyclo[3.3.1]nonanes has been established using CD spectroscopy. In one case, the rotational barrier was high enough to allow for the separation of the atropisomers by enantioselective HPLC at room temperature, and their absolute configurations were assigned based on their CD spectra.
Influence of Substituents on Conformational Preferences
The conformational landscape of the this compound skeleton is significantly influenced by the nature and position of substituents on the bicyclic framework. The parent bicyclo[3.3.1]nonane system generally prefers a double chair (chair-chair) conformation. However, the introduction of substituents can shift the conformational equilibrium towards other forms, such as the chair-boat or boat-boat conformations.
The positions that have the most profound impact on conformational preference are the 3- and 7-positions. For example, a 3α-substituent can introduce significant steric strain in the chair-chair conformation, forcing the substituted ring to adopt a boat conformation to alleviate this interaction. Conversely, 3β-substituted derivatives tend to retain the predominant chair-chair conformation, although a bulky 3β-substituent can have a destabilizing effect.
Steric Effects and Conformational Equilibria
Steric effects play a crucial role in determining the conformational equilibria of substituted this compound derivatives. The balance between the various non-bonding interactions dictates the most stable conformation or the distribution of conformers at equilibrium.
In the case of 9-alkyl-9-azabicyclo[3.3.1]nonan-3-ones, steric interactions influence the orientation of the N-alkyl group. The preference for the N-alkyl group to be positioned over the piperidone side of the molecule rather than the piperidine side is a consequence of minimizing steric hindrance.
Computational models of 3-fluoro-9-azabicyclo[3.3.1]nonane suggest that the endo-fluorine configuration is favored as it minimizes steric clashes with the nitrogen lone pair, leading to a distorted twin-chair conformation.
The conformational preferences for 3α,7α-disubstituted derivatives are dependent on the size of the substituents. The interplay of steric interactions between the substituents and the bicyclic framework determines whether a chair-chair, chair-boat, or boat-boat conformation is preferred.
| Substituent Position | General Conformational Preference | Influence of Bulky Substituents |
| Unsubstituted | Chair-chair | - |
| 3β | Chair-chair | Can destabilize the chair-chair conformation |
| 3α | Chair-boat | Forces the substituted ring into a boat conformation |
| 3α, 7α | Dependent on substituent size | Can lead to chair-boat or boat-boat conformations |
Conformational Dynamics and Interconversion Pathways
The this compound framework is not static but can undergo dynamic conformational changes, interconverting between different forms such as chair-chair, boat-chair, and boat-boat conformations. The rates and energy barriers of these interconversions can be studied using techniques like dynamic NMR (DNMR) spectroscopy.
DNMR can be used to quantify the kinetics of ring-flipping by monitoring the coalescence temperature of signals from diastereotopic protons. As the temperature is increased, the rate of interconversion increases, leading to the broadening and eventual coalescence of the signals for protons that exchange environments during the conformational change. From this data, the free energy of activation (ΔG‡) for the ring inversion process can be calculated.
For bicyclo[3.3.1]nonan-9-one, a related system, the free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with an inversion barrier (ΔG‡) of about 6 kcal/mol. This small energy difference suggests that both conformers can coexist in equilibrium.
Temperature-dependent ¹⁹F NMR studies of 3-fluoro-9-azabicyclo[3.3.1]nonane can also reveal dynamic processes such as ring flipping and conformational interconversion, providing insights into the energy barriers and pathways of these dynamic equilibria. The study of these dynamic processes is essential for a complete understanding of the structure-activity relationships of biologically active this compound derivatives, as the conformation of the molecule can significantly impact its interaction with biological targets.
Chemical Reactivity and Reaction Mechanisms of 9 Azabicyclo 3.3.1 Nonane
Oxidation Reactions
The oxidation of 9-azabicyclo[3.3.1]nonane and its derivatives can be directed at either the nitrogen atom or at functional groups appended to the bicyclic core. These reactions are crucial for the preparation of important catalysts and for the introduction of new functionalities.
N-Oxidation Pathways
The nitrogen atom in the 9-position of the bicyclic system can be oxidized to form a stable nitroxyl (B88944) radical, this compound N-oxyl (ABNO). This oxidation is a key step in the preparation of ABNO, which is a highly effective organocatalyst for the oxidation of alcohols. researchgate.netnih.govacs.org The formation of ABNO can be achieved using various oxidizing agents. A practical, three-step synthesis of ABNO has been developed, highlighting its importance and utility in organic synthesis. nih.govacs.org The resulting nitroxyl radical is a stable, unhindered species that exhibits enhanced reactivity compared to other nitroxyl radicals like TEMPO. nih.govorganic-chemistry.org
The catalytic cycle of ABNO-mediated oxidations involves the oxidation of the nitroxyl radical to an oxoammonium ion, which is the active oxidizing species. This process is often facilitated by a co-oxidant. The high catalytic activity of ABNO is attributed to the reduced steric hindrance around the nitroxyl group, a feature of its bicyclic structure. nih.govjst.go.jp
Selective Oxidation of Alcohol Moieties
Derivatives of this compound bearing alcohol functionalities can undergo selective oxidation to the corresponding carbonyl compounds. The nitroxyl radical, ABNO, has proven to be a particularly effective catalyst for this transformation. researchgate.net ABNO and its derivatives are known to catalyze the aerobic oxidation of a wide range of primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgjst.go.jp
The enhanced reactivity of ABNO allows for the efficient oxidation of sterically hindered secondary alcohols, a transformation that is often challenging with other catalysts like TEMPO. jst.go.jpfujifilm-wako.com.cn This high activity is a result of the less hindered nature of the bicyclic nitroxyl radical. organic-chemistry.org Catalyst systems combining ABNO with a metal co-catalyst, such as copper or iron, have been developed to facilitate these aerobic oxidations under mild conditions. organic-chemistry.org
Reduction Reactions
Reduction reactions of this compound derivatives are important for the synthesis of various functionalized analogs, particularly those containing alcohol or amine groups. These reactions often exhibit a high degree of stereoselectivity, leading to the formation of specific isomers.
Catalytic Hydrogenation of Ketone and Oxime Functionalities
Ketone and oxime functionalities on the this compound skeleton can be effectively reduced through catalytic hydrogenation. For instance, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime can be hydrogenated to the corresponding amine. google.com Similarly, the catalytic hydrogenation of other ketone-containing derivatives over catalysts like platinum on carbon has been reported to proceed with high stereoselectivity, yielding a single diastereoisomer. beilstein-journals.orgd-nb.info The reduction of a ketone to an alcohol can also be achieved using catalytic hydrogenation, for example, over Wilkinson's catalyst. le.ac.uk
The choice of catalyst and reaction conditions can influence the outcome of the hydrogenation. For example, the hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]non-3-ene can be achieved using palladium on carbon under a hydrogen atmosphere to yield the corresponding saturated bicyclic amine. google.comepo.org
Regioselective Reduction to Specific Alcohol Isomers
The reduction of ketones on the this compound ring system can lead to the formation of different alcohol isomers (endo and exo). The regioselectivity of this reduction can be controlled by the choice of reducing agent. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) yields the endo-alcohol as the major product. google.comepo.orggoogle.com
The stereochemistry of the resulting alcohol is influenced by the steric environment of the ketone. The bicyclic nature of the framework directs the approach of the reducing agent, leading to the preferential formation of one isomer over the other. The use of more sterically demanding reducing agents can potentially alter this selectivity. The ability to selectively produce either the endo or exo alcohol is valuable for the synthesis of specific biologically active molecules.
Substitution and Derivatization Reactions
The this compound scaffold can be modified through various substitution and derivatization reactions, allowing for the introduction of a wide array of functional groups. These modifications are often aimed at tuning the biological activity or catalytic properties of the resulting compounds.
The nitrogen atom at the 9-position is a common site for derivatization. Standard alkylation and acetylation methods can be employed to introduce substituents at this position. google.com For example, the synthesis of various N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs has been reported for the development of sigma-2 receptor ligands. researchgate.net
Nucleophilic Substitution Reactions on the Bicyclic Scaffold
Nucleophilic substitution reactions on the this compound scaffold are pivotal for introducing diverse functionalities. These reactions can be strategically employed at different positions, with the outcome often dictated by the choice of reagents and the stereochemistry of the starting material.
A prominent example is the substitution of a hydroxyl group at the C-3 position. This transformation can be achieved via the Mitsunobu reaction, which is known for proceeding with a complete inversion of stereochemistry. googleapis.com When an endo-3-hydroxy-9-azabicyclo[3.3.1]nonane derivative is treated with a nucleophile in the presence of coupling reagents like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine, the corresponding exo-substituted product is formed. googleapis.com This stereospecificity is a hallmark of the Mitsunobu mechanism, which involves the formation of an alkoxyphosphonium salt intermediate that is subsequently displaced by the nucleophile in an S(_N)2 fashion.
Another pathway for nucleophilic substitution involves the activation of a hydroxyl group by converting it into a better leaving group, such as a mesylate. For instance, a mesylate precursor of a 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog can undergo nucleophilic substitution by [¹⁸F]fluoride to produce the corresponding radiolabeled compound. nih.gov
Conversion to Isothiocyanates and Subsequent Reactions
The conversion of amino-substituted 9-azabicyclo[3.3.1]nonanes into isothiocyanates provides a versatile handle for further synthetic elaboration. While specific examples for the this compound scaffold are not extensively detailed in the surveyed literature, the general transformation involves the reaction of a primary amine with reagents like thiophosgene (B130339) or carbon disulfide. researchgate.netlnu.edu.cn For the closely related 3-azabicyclo[3.3.1]nonan-9-amine, treatment with thiophosgene in the presence of potassium carbonate yields the corresponding isothiocyanate. researchgate.net This reactive intermediate can then readily participate in addition reactions with various nucleophiles. researchgate.net
Formation of Amides, Schiff Bases, and Azines
Functional groups on the this compound ring, such as amines and ketones, are readily converted into amides, Schiff bases, and related imine derivatives.
Amides: Primary amines on the scaffold, such as 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, can be acylated to form amides. nih.gov This standard transformation typically involves reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.
Schiff Bases: The ketone at the C-3 position of the this compound skeleton is a common precursor for the formation of Schiff bases (or imines). nih.gov The reaction involves the acid-catalyzed condensation of the ketone with a primary amine or a hydrazine (B178648) derivative. For example, (1R, 2R, 4R, 5S)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one reacts with furan-2-carbohydrazide (B108491) to form the corresponding N'-((1R,2S,4R,5S,Z)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)furan-2-carbohydrazide, a hydrazone which is a type of Schiff base. impactfactor.org
Azines: The reaction of a ketone with hydrazine (H₂N-NH₂) can lead to the formation of an azine (R₂C=N-N=CR₂). This reaction proceeds via initial formation of a hydrazone, which can then react with a second equivalent of the ketone. Starting from 9-azabicyclo[3.3.1]nonan-3-one, condensation with hydrazine would first yield 9-azabicyclo[3.3.1]nonan-3-one hydrazone. Under appropriate conditions, this intermediate could further react with another molecule of the starting ketone to produce the symmetrical azine.
Rearrangement Reactions
The rigid framework of this compound can undergo specific skeletal rearrangements under certain conditions, leading to the formation of different ring systems. A notable example is the tandem Beckmann and Huisgen-White rearrangement of derivatives of 9-azabicyclo[3.3.1]nonan-3-one. rsc.orgelectronicsandbooks.com
This reaction sequence is initiated by the Beckmann rearrangement of the corresponding oxime. masterorganicchemistry.com The oxime of a 9-substituted-9-azabicyclo[3.3.1]nonan-3-one, upon treatment with an acid catalyst, rearranges to form a bicyclic lactam (an amide within a ring). electronicsandbooks.com This lactam can then undergo a subsequent Huisgen-White rearrangement under alkaline conditions, which involves the cleavage of the bicyclic system to yield a substituted piperidine (B6355638) derivative. rsc.org For instance, the rearrangement of (-)-2-ethyl-4-oxo-3,10-diazabicyclo[4.3.1]decane, a related bicyclic lactam, leads to the formation of cis-[6-(prop-1-enyl)piperidin-2-yl]acetic acid. rsc.org This tandem rearrangement provides a powerful synthetic route for transforming the bicyclic scaffold into complex piperidine-based structures, which are valuable intermediates for alkaloid synthesis. rsc.org
Reactivity of Radical Cations (e.g., 9,9'-bis-9-azabicyclo[3.3.1]nonane radical cation)
The oxidation of tetraalkylhydrazines, such as 9,9'-bis-9-azabicyclo[3.3.1]nonane, provides access to remarkably stable nitrogen-centered radical cations. The radical cation of 9,9'-bis-9-azabicyclo[3.3.1]nonane is stable enough to be isolated as its hexafluorophosphate (B91526) salt, allowing for detailed structural analysis. acs.org
Upon one-electron oxidation, the geometry of the molecule undergoes significant changes, primarily centered around the N-N bond. X-ray crystallographic studies of both the neutral hydrazine and its radical cation reveal these structural alterations in detail. acs.org The N-N bond length shortens considerably upon oxidation, indicating a strengthening of this bond. Concurrently, the geometry around the nitrogen atoms flattens, moving from a pyramidal arrangement in the neutral molecule towards a more planar configuration in the radical cation. This is evidenced by the sum of the angles around the nitrogen atoms approaching 360°. acs.org
The electrochemical behavior of this system shows that the radical cation can be further oxidized in a reversible process to form a dication. scispace.com The stability and reactivity of these radical cations are central to understanding electron transfer processes in organic molecules.
| Parameter | Neutral Molecule (Å or °) | Radical Cation (Å or °) | Change upon Oxidation |
|---|---|---|---|
| N-N Bond Length | 1.481 | 1.343 | -0.138 Å (Shortening) |
| Average N-C Bond Length | 1.469 | 1.493 | +0.024 Å (Lengthening) |
| Sum of Angles at Nitrogen (Avg.) | 335.7° | 359.7° | +24.0° (Flattening) |
| C-N-C Angle (Avg.) | 111.9° | 119.9° | +8.0° (Widening) |
Applications As Organocatalysts and Synthetic Intermediates
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) as an Organocatalyst
This compound N-oxyl, commonly known as ABNO, is a stable and sterically unhindered nitroxyl (B88944) radical that has emerged as a highly active organocatalyst. sigmaaldrich.comacs.org It demonstrates enhanced reactivity in comparison to more sterically hindered radicals like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). biosynth.comorganic-chemistry.org This heightened activity makes ABNO an efficient catalyst for the oxidation of alcohols to their corresponding carbonyl compounds. sigmaaldrich.comacs.org
ABNO is proficient in catalyzing the aerobic oxidation of a wide spectrum of primary and secondary alcohols into aldehydes and ketones, respectively. organic-chemistry.org This transformation can be accomplished at room temperature using ambient air as the terminal oxidant. organic-chemistry.org The less hindered nature of the ABNO radical contributes to its superior catalytic performance compared to TEMPO in these reactions. organic-chemistry.org Catalyst systems utilizing ABNO demonstrate broad functional group compatibility and can achieve high efficiency, with many reactions completing within an hour under mild conditions. nih.govorganic-chemistry.orgacs.org
The catalytic activity of ABNO is significantly enhanced when used in conjunction with a copper(I) co-catalyst. biosynth.com While copper/TEMPO catalyst systems are effective for oxidizing sterically unhindered primary alcohols, their reactivity diminishes with more challenging substrates like aliphatic and secondary alcohols. nih.govorganic-chemistry.org In contrast, the Cu/ABNO catalyst system overcomes these limitations, efficiently mediating the aerobic oxidation of all classes of alcohols, including primary and secondary allylic, benzylic, and aliphatic substrates, with nearly equal effectiveness. nih.govorganic-chemistry.orgacs.org
This broad-scope catalyst system, often composed of a copper(I) source like (MeObpy)CuOTf and ABNO, operates under mild conditions, typically at room temperature with ambient air as the oxidant. nih.govacs.org Mechanistic studies suggest that the smaller steric profile of ABNO facilitates faster C-H cleavage, which alters the turnover-limiting step of the catalytic cycle compared to the Cu/TEMPO system. organic-chemistry.org The Cu/ABNO system exhibits remarkable functional group tolerance, including amines, sulfur heterocycles, and nitrogen heterocycles. nih.gov The rates of oxidation are nearly identical across different classes of alcohols, a stark contrast to the substrate-dependent rate differences observed with Cu/TEMPO systems. acs.org
Table 1: Comparison of Cu/ABNO and Cu/TEMPO Catalyst Systems for Aerobic Alcohol Oxidation
| Feature | Cu/ABNO Catalyst System | Cu/TEMPO Catalyst System |
|---|---|---|
| Substrate Scope | Broad: primary & secondary; allylic, benzylic, & aliphatic alcohols. nih.govorganic-chemistry.orgacs.org | Limited: Most effective for sterically unhindered primary alcohols. nih.govorganic-chemistry.org |
| Reactivity | Nearly equal efficiency across all alcohol classes. nih.govacs.org | Reduced reactivity with aliphatic and secondary alcohols. nih.govorganic-chemistry.org |
| Steric Sensitivity | Less sterically sensitive, allowing oxidation of hindered substrates. acs.org | Highly sterically sensitive, leading to high chemoselectivity for 1° vs 2° alcohols. acs.org |
| Conditions | Mild: Room temperature, ambient air. nih.govacs.org | Mild, but often less reactive under the same conditions for difficult substrates. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups. nih.govacs.org | Good, but the steric sensitivity can be a limiting factor. nih.gov |
A modular Cu/ABNO catalyst system has been developed for the efficient aerobic oxidative coupling of alcohols and amines to form amides. organic-chemistry.orgacs.orgnih.gov This method is highly versatile, accommodating all four combinations of benzylic/aliphatic alcohols and primary/secondary amines, which provides broad access to a variety of secondary and tertiary amides. organic-chemistry.orgacs.orgnih.gov The reactions proceed under exceptionally mild conditions—often at room temperature—and are typically complete within 30 minutes to 3 hours. organic-chemistry.orgnih.gov
This catalytic protocol demonstrates excellent functional group compatibility and produces water as the only byproduct. nih.gov A key to the success of this transformation is the ability of the less-hindered ABNO to facilitate the oxidation of the hemiaminal intermediate, a step where more hindered nitroxyls like TEMPO are less effective. organic-chemistry.orgacs.org The commercial availability of all catalyst components makes this a practical and appealing strategy for amide bond formation. acs.orgnih.gov The method is robust, tolerates over 20 unique functional groups, and retains the stereochemistry of chiral alcohols. organic-chemistry.orgnih.gov
Copper/nitroxyl catalyst systems are also highly effective in promoting the aerobic oxidative lactonization of diols to form lactones, which are important structural motifs in natural products and pharmaceuticals. acs.orgnih.gov The choice of the nitroxyl co-catalyst allows for tuning the chemo- and regioselectivity of the reaction. acs.orgnih.govorganic-chemistry.org
The Cu/ABNO system, in particular, shows excellent reactivity for the lactonization of symmetrical diols and sterically hindered unsymmetrical diols. acs.orgnih.govorganic-chemistry.org Its lower steric sensitivity allows it to efficiently oxidize the intermediate hemiacetal, which is more hindered than the initial primary alcohol. acs.org This catalyst system is compatible with various alcohol types (benzylic, allylic, aliphatic) and facilitates the efficient formation of 1,4-, 1,5-, and some 1,6-lactones under mild conditions with ambient air as the oxidant. acs.orgorganic-chemistry.org In contrast, the more sterically demanding Cu/TEMPO system exhibits superior selectivity for the oxidation of less hindered unsymmetrical diols. acs.orgnih.govorganic-chemistry.org
Table 2: Selectivity of Cu/Nitroxyl Systems in Oxidative Lactonization of Diols
| Diol Type | Preferred Catalyst System | Rationale |
|---|---|---|
| Symmetrical Diols | Cu/ABNO | High reactivity for efficient conversion. acs.orgorganic-chemistry.org |
| Hindered Unsymmetrical Diols | Cu/ABNO | Lower steric sensitivity allows oxidation of the more hindered alcohol and subsequent hemiacetal. acs.orgorganic-chemistry.org |
| Less Hindered Unsymmetrical Diols | Cu/TEMPO | High steric sensitivity provides excellent chemo- and regioselectivity for the less hindered alcohol. acs.orgnih.govorganic-chemistry.org |
ABNO serves as an effective catalytic mediator in electrochemical oxidation reactions. nih.govnih.gov In these processes, the electrochemical oxidation of ABNO generates the corresponding oxoammonium species. nih.govnih.gov This highly reactive species can then promote oxidations, such as the dehydrogenation of substrates like secondary piperidines to form cyclic imines, which can be trapped by nucleophiles. nih.govnih.gov
This method offers a significant advantage by operating at much lower electrode potentials compared to direct electrochemical oxidation, which greatly expands the functional group compatibility and substrate scope. nih.gov For instance, the ABNO-mediated electrochemical α-cyanation of secondary piperidines proceeds efficiently without the need for N-H bond protection and is compatible with a wide array of sensitive functional groups. nih.govnih.gov Cyclic voltammetry studies have shown that ABNO exhibits significantly higher electrochemical activity for the oxidation of secondary alcohols compared to TEMPO under similar conditions. mdpi.com The ABNO catalyst is electrochemically oxidized to the active oxoammonium ion (ABNO+), which then carries out the chemical oxidation of the substrate before being regenerated at the electrode, completing the catalytic cycle. mdpi.com
Role as Key Intermediates in Complex Molecule Synthesis
Beyond the catalytic applications of its N-oxyl derivative, the this compound framework is a valuable structural motif and a key intermediate in the synthesis of complex molecules and natural product analogs. nih.gov Its rigid, bicyclic structure makes it a desirable building block for creating intricate molecular architectures. atomfair.com Researchers have developed novel protocols for preparing functionalized this compound derivatives through multicomponent cascade reactions, highlighting its utility in generating molecular diversity from simple starting materials. nih.gov
Precursors for Drug Candidate Scaffolds
The this compound framework is a key structural motif in a variety of biologically active molecules and has been extensively utilized as a precursor for the development of novel drug candidates. Its rigid nature helps to lock the conformation of pendant functional groups, which can lead to higher binding affinities and selectivities for specific biological targets.
One of the most prominent examples of a drug molecule featuring this scaffold is Granisetron . beilstein-journals.orgresearchgate.net It is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, widely used as an antiemetic to prevent nausea and vomiting induced by chemotherapy and radiation therapy. beilstein-journals.org The synthesis of Granisetron involves the coupling of 1-methyl-1H-indazole-3-carboxylic acid with the endo-isomer of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane. researchgate.netresearchgate.net
Derivatives of this compound have also been explored as analogues of cocaine, targeting the dopamine (B1211576) transporter (DAT) . pwr.edu.plua.esrsc.org Researchers have synthesized a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives and evaluated their binding affinity for the DAT. pwr.edu.plua.esrsc.org These studies aim to develop compounds with potential therapeutic applications in conditions related to dopamine dysregulation, such as substance abuse. nih.gov
Furthermore, the this compound skeleton has been identified as a promising scaffold for the development of monoamine reuptake inhibitors , which are crucial in the treatment of depression and other neurological disorders. google.comgoogle.com The versatility of this bicyclic amine allows for systematic structural modifications to modulate the inhibitory activity and selectivity for serotonin, norepinephrine, and dopamine transporters. google.com Additionally, derivatives of this scaffold have been investigated as muscarinic receptor antagonists , highlighting the broad therapeutic potential of this structural class. acs.org Indole (B1671886) alkaloids that contain the azabicyclo[3.3.1]nonane architecture have also been noted for their potential as anticancer, antimalarial, and anti-inflammatory drug candidates. clockss.org
| Drug Candidate/Derivative Class | Scaffold Component | Therapeutic Target/Application |
| Granisetron | (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | Serotonin 5-HT3 Receptor Antagonist (Antiemetic) |
| Cocaine Analogues | 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane | Dopamine Transporter (DAT) Ligands |
| Monoamine Reuptake Inhibitors | 3-aryloxy-9-azabicyclo[3.3.1]nonane derivatives | Serotonin, Norepinephrine, and Dopamine Transporters |
| Muscarinic Receptor Antagonists | (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl acetate (B1210297) derivatives | Muscarinic Receptors |
| Indole Alkaloids | Azabicyclo[3.3.1]nonane architecture | Anticancer, Antimalarial, Anti-inflammatory |
Chiral Building Blocks for Enantiopure Compounds
The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nagoya-u.ac.jp Chiral, non-racemic this compound derivatives serve as valuable building blocks in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. acs.orgmdpi.com
The synthesis of new chiral amines, such as (1R,2S,5R,6S)-2,6-dimethyl-9-azabicyclo[3.3.1]nonane, has been accomplished starting from commercially available 1,5-dimethyl-1,5-cyclooctadiene. acs.org These chiral amines hold potential as auxiliaries and reagents for asymmetric synthesis. acs.org The enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione is another example of a potentially useful chiral building block.
A significant application of chiral this compound building blocks is in the total synthesis of natural products. For instance, the stereocontrolled synthesis of the homotropane alkaloid (-)-Adaline , a defensive alkaloid found in ladybird beetles, has been achieved using chiral N-tert-butanesulfinyl imines as intermediates to construct the chiral 9-azabicyclo[3.3.1]nonan-3-one core. ua.es This methodology allows for the preparation of the natural (-)-enantiomer of adaline. ua.es
Similarly, the asymmetric synthesis of another related alkaloid, (+)-Euphococcinine , has been reported, showcasing the utility of the this compound scaffold in constructing complex, stereochemically defined natural products. beilstein-journals.orgclockss.org The synthesis of these alkaloids often involves intramolecular cyclization reactions where the pre-existing chirality in the precursor directs the formation of the new stereocenters in the bicyclic system. beilstein-journals.orgua.es The unique bicyclic system with a quaternary stereocenter makes these homotropane alkaloids attractive synthetic targets. beilstein-journals.org
| Enantiopure Compound | Chiral Building Block/Intermediate | Synthetic Approach |
| (-)-Adaline | Chiral N-tert-butanesulfinyl imines | Stereocontrolled synthesis involving intramolecular Mannich cyclization. ua.es |
| (+)-Euphococcinine | Chiral precursors derived from piperidine (B6355638) | Asymmetric synthesis involving 1,3-dipolar cycloaddition of a β-sulfinyl nitrone. beilstein-journals.org |
| (1R,2S,5R,6S)-2,6-dimethyl-9-azabicyclo[3.3.1]nonane | 1,5-dimethyl-1,5-cyclooctadiene | Multi-step synthesis involving hydroboration and double substitution. acs.org |
| Enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione | Racemic N-Bn and N-Boc this compound-2,6-diols | Enantiomer resolution via crystallization of diastereomeric esters or kinetic resolution. |
Computational and Theoretical Investigations of 9 Azabicyclo 3.3.1 Nonane
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations have been instrumental in elucidating the fine details of the molecular structure and electronic characteristics of 9-azabicyclo[3.3.1]nonane and its derivatives. These methods offer a powerful complement to experimental techniques, providing a theoretical framework for understanding and predicting molecular behavior.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) has been widely employed to determine the optimized geometry of this compound and its related compounds. These calculations consistently show that the bicyclic framework of this compound can adopt several conformations, with the twin-chair, chair-boat, and twin-boat forms being the most significant. For the parent compound and many of its derivatives, the twin-chair conformation is generally found to be the most stable.
In a study on 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a related bicyclic system, the molecular structure was optimized using DFT at the B3LYP/6–31G(d,p) level, and the results were compared with experimental data from X-ray crystallography. Such comparative studies are crucial for validating the accuracy of the computational methods.
The choice of functional and basis set in DFT calculations is critical for obtaining reliable results. Various combinations have been utilized in the literature to balance computational cost and accuracy, providing detailed information on bond lengths, bond angles, and dihedral angles.
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of this compound and its Derivatives
| Functional | Basis Set | Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and comparison with experimental crystal structures of derivatives. |
| UB3-LYP | 6-311+G(d) | Optimization, frequency calculation, and NBO analysis of 2-azaadamantane (B3153908) N-oxyl derivatives, including ABNO. |
| B3LYP | 6-31G(d,p) | Investigation of electronic excited states in a 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivative. |
Time-Dependent DFT (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules, providing insights into their electronic transitions. For derivatives of this compound, TD-DFT calculations have been used to understand their UV-Vis spectra and to correlate their electronic structure with their spectroscopic properties.
In one study, the electronic excited states of a 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-benzyloxime were calculated using TD-DFT at the B3LYP/6-31G(d,p) level of theory. This analysis helped to elucidate the nature of the electronic transitions within the molecule. Furthermore, the study of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provided an understanding of the electronic charge distribution and the band gap of the molecule.
TD-DFT has also been instrumental in determining the absolute configuration of chiral derivatives of bicyclo[3.3.1]nonane by comparing calculated and experimental circular dichroism spectra.
Table 2: Predicted Electronic Properties of a 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one Derivative from TD-DFT Calculations
| Property | Calculated Value |
| Band Gap (FMOs) | 5.0514 eV / 245.45 nm |
Data from a study on 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-benzyloxime.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of molecules over time, providing insights into their flexibility and the transitions between different conformations. While extensive MD studies specifically on the parent this compound are not widely reported in the literature, the principles of this technique are highly relevant to understanding its dynamic behavior.
MD simulations can reveal the relative stabilities of different conformers (e.g., chair-chair vs. chair-boat) and the energy barriers for interconversion. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For complex biological systems, MD simulations have become an indispensable tool for studying protein dynamics and drug-receptor interactions. The limitations of MD simulations, such as the accuracy of force fields and the accessible timescales, are areas of ongoing research.
Theoretical Studies on Reaction Mechanisms and Transition States (e.g., Hydride Transfer Model)
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For reactions involving this compound and its derivatives, theoretical studies have provided valuable mechanistic insights.
A notable example is the investigation of oxidation reactions catalyzed by this compound N-oxyl (ABNO), a stable nitroxyl (B88944) radical derivative. A unified mechanism for oxoammonium salt-mediated oxidation reactions has been explored through a combination of theoretical and experimental studies, with a focus on a hydride transfer model. This model proposes that the active oxidant, an oxoammonium cation, abstracts a hydride from the alcohol substrate.
In a related study on bio-inspired aerobic alcohol oxidation, a proton-coupled hydride transfer (PCHT) pathway was proposed based on kinetic isotope effects and Hammett analysis. While not directly involving this compound, this work highlights the computational approaches used to distinguish between different hydrogen transfer mechanisms, such as concerted, stepwise, or proton-coupled pathways. Theoretical calculations can map out the potential energy surface of a reaction, providing a detailed picture of the energetic changes that occur as reactants are converted to products.
Analysis of Bredt's Rule Principles in Bicyclic Systems
Bredt's rule, a long-standing principle in organic chemistry, states that a double bond cannot be placed at the bridgehead of a bicyclic system to avoid excessive ring strain. The this compound framework provides an interesting platform for examining the limits of this rule.
While the parent compound does not inherently violate Bredt's rule, the formation of certain reactive intermediates or derivatives can lead to anti-Bredt systems. Computational studies are essential for quantifying the strain energy associated with such structures and for predicting their stability and reactivity.
A significant computational and experimental study focused on the 9-(9-borabicyclo[3.3.1]nonyl)-9-azabicyclo[3.3.1]nonane radical cation, which was found to represent a failure of Bredt's rule kinetic stabilization. This research highlights that while Bredt's rule is a powerful guideline, its applicability can be nuanced, and exceptions can be found, particularly in reactive species. Recent work has further challenged the absolute nature of Bredt's rule, demonstrating synthetic routes to molecules that violate this principle. These studies rely heavily on computational chemistry to understand the stability and properties of these highly strained molecules.
Structure Activity Relationships Sar in Azabicyclic Scaffolds
Comparative Analysis with Related Azabicyclic Systems (e.g., Tropane (B1204802), 8-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane)
The 9-azabicyclo[3.3.1]nonane skeleton, often referred to as a granatane when N-methylated, is structurally related to other important azabicyclic systems such as tropane (8-azabicyclo[3.2.1]octane) and its isomer, 3-azabicyclo[3.3.1]nonane. While these scaffolds share a bicyclic core, subtle differences in their ring size and the position of the nitrogen atom lead to distinct conformational preferences and, consequently, different reactivity profiles and biological activities.
Tropane, the core of cocaine and atropine, has been extensively studied. In comparison, derivatives of this compound have been found to exhibit significantly different properties. For instance, a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated as ligands for the dopamine (B1211576) transporter (DAT). These compounds were found to be approximately 100-fold less potent than their cocaine (tropane) counterparts. This suggests that the binding site at the DAT is highly sensitive to the structural modifications in the methylene (B1212753) bridge of the bicyclic system.
The 8-azabicyclo[3.2.1]octane framework of tropane is more rigid than the this compound system. The latter can adopt various conformations, including a chair-chair, boat-chair, and twin-boat conformation. The preferred conformation is influenced by the nature and position of substituents. In contrast, the 3-azabicyclo[3.3.1]nonane system also exhibits conformational flexibility, with studies indicating a preference for a flattened chair-chair conformation with bulky substituents in equatorial positions to minimize steric hindrance.
| Azabicyclic System | Core Structure | Key Conformational Features | Notable Derivatives and Biological Target Example |
|---|---|---|---|
| This compound | Granatane (N-methylated) | Flexible, can adopt chair-chair, boat-chair, and twin-boat conformations. | Ligands for the dopamine transporter (DAT), generally less potent than tropane analogs. |
| Tropane (8-Azabicyclo[3.2.1]octane) | Tropane | Relatively rigid structure. | Cocaine (DAT inhibitor), Atropine (muscarinic acetylcholine (B1216132) receptor antagonist). |
| 3-Azabicyclo[3.3.1]nonane | 3-Azabicyclo[3.3.1]nonane | Flexible, prefers a flattened chair-chair conformation with equatorial substituents. | Derivatives with antibacterial and antifungal activity. |
Influence of Substituent Position and Nature on Reactivity Profiles
The reactivity of the this compound scaffold is significantly influenced by the position and electronic nature of its substituents. For example, this compound N-oxyl (ABNO) is a nitroxyl (B88944) radical that has demonstrated enhanced reactivity as an oxidation catalyst compared to the more sterically hindered TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org The less hindered nature of the nitrogen in the 9-position of the bicyclic system is a key factor in its increased reactivity. organic-chemistry.org
In the related 3-azabicyclo[3.3.1]nonane system, the nature of substituents on aryl groups at the 2 and 4 positions has a pronounced effect on biological activity. Studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown that the presence of electron-withdrawing groups at the ortho and para positions of the aryl rings enhances antibacterial and antifungal activities. This suggests that the electronic properties of the substituents can modulate the interaction of these compounds with their biological targets.
The introduction of substituents can also influence the preferred conformation of the bicyclic ring, which in turn affects reactivity. For instance, in certain 3-thia-7-azabicyclo[3.3.1]nonan-9-ol derivatives, the epimeric alcohols adopt different conformations. The isomer with an equatorial hydroxyl group prefers a double chair conformation, while the epimer with an axial hydroxyl group favors a boat-chair conformation due to intramolecular hydrogen bonding between the nitrogen's lone pair and the hydroxyl proton. This conformational locking can significantly impact the accessibility of the reactive centers.
Stereochemical Effects on Chemical Interactions
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the chemical and biological properties of this compound derivatives. The rigid, bicyclic nature of this scaffold gives rise to various stereoisomers, including endo and exo isomers, as well as axial and equatorial conformers for substituents on the nitrogen atom.
The stereochemistry of substituents has a profound impact on binding affinity to biological targets. For example, in a study of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane analogs, the 2R,3R-isomer was found to be the least potent ligand for the dopamine transporter. This highlights the strict stereochemical requirements of the binding site. The conformation of the bicyclic structure and the stereochemistry of the substituents are often determined using techniques like NMR spectroscopy and X-ray crystallography.
Furthermore, the orientation of the N-substituent in both tropane and granatane systems can exist as two invertomers, axial and equatorial. Computational and NMR studies have shown that the preferred conformation is influenced by the solvent and the nature of the N-substituent. For instance, in the gas phase, N-substituted tropinones and granatanones show a preference for the equatorial invertomer. However, in solution, the equilibrium can shift. This conformational preference of the N-substituent can affect the stereoselectivity of reactions at adjacent positions, such as aldol (B89426) reactions of granatanone. academie-sciences.fr
The distinction between endo and exo substituents is also crucial. For example, the synthesis of this compound derivatives often yields mixtures of endo and exo isomers, which can have different biological activities. The stereoselective synthesis of either the endo or exo isomer is a key challenge and an important aspect of developing new therapeutic agents based on this scaffold. google.comgoogle.com
| Stereochemical Feature | Description | Impact on Chemical Interactions | Example |
|---|---|---|---|
| Endo/Exo Isomerism | Substituents on the same side (endo) or opposite side (exo) of the larger ring bridge. | Affects the overall shape of the molecule and its ability to fit into a binding site. | Different biological activities observed for endo and exo isomers of this compound derivatives. google.comgoogle.com |
| Axial/Equatorial N-Invertomers | Different spatial orientations of the substituent on the nitrogen atom. | Influences the steric environment around the nitrogen and can affect the stereoselectivity of reactions at neighboring carbons. | The equilibrium between axial and equatorial N-methyl groups in granatanone affects the diastereoselectivity of aldol reactions. academie-sciences.fr |
| Chirality (R/S Configuration) | The specific three-dimensional arrangement of substituents around a chiral center. | Crucial for specific interactions with chiral biological molecules like receptors and enzymes. | The 2R,3R-isomer of a this compound analog showed the lowest potency at the dopamine transporter. |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The growing emphasis on green chemistry is driving the development of more sustainable and atom-economical methods for the synthesis of the 9-azabicyclo[3.3.1]nonane core and its derivatives. Traditional syntheses, while effective, can sometimes involve multiple steps, hazardous reagents, and the generation of significant waste.
A notable example is the novel protocol for preparing functionalized this compound derivatives from 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals through a complex cascade reaction. acs.orgnih.gov Another innovative approach involves a radical translocation/cyclization reaction of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines to construct the this compound skeleton. rsc.org
Future efforts in this area are likely to concentrate on the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic methods that avoid the use of stoichiometric reagents. The application of flow chemistry, as demonstrated in some aerobic oxidation reactions using ABNO, also presents a promising avenue for safer and more scalable syntheses. researchgate.net
Table 1: Comparison of Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Key Features | Advantages |
| Stepwise Synthesis | Traditional, multi-step approach | Well-established, reliable for specific targets |
| Expeditious Synthesis | Reduced number of synthetic steps (e.g., three-step ABNO synthesis) | Increased efficiency, reduced resource consumption |
| Multicomponent Cascade Reactions | One-pot combination of multiple reactants to form a complex product | High atom economy, reduced waste, operational simplicity |
| Radical Cyclization Reactions | Formation of the bicyclic core through radical-mediated bond formation | Mild reaction conditions, access to unique substitution patterns |
Discovery of Novel Catalytic Applications Beyond Oxidation Chemistry
While derivatives of this compound, particularly ABNO, are renowned for their catalytic activity in aerobic oxidation of alcohols, the exploration of their potential in other catalytic transformations is a burgeoning field of research. organic-chemistry.orgbiosynth.comsigmaaldrich.com The steric and electronic properties of the this compound scaffold can be fine-tuned through substitution, making it a versatile platform for the design of new catalysts.
A significant step beyond oxidation chemistry is the use of B-alkyl-9-borabicyclo[3.3.1]nonane derivatives in palladium-catalyzed inter- and intramolecular cross-coupling reactions. acs.org This application demonstrates the utility of the this compound framework in carbon-carbon bond formation, a cornerstone of modern organic synthesis.
Future research is anticipated to explore the use of chiral this compound derivatives as ligands in asymmetric catalysis. The rigid bicyclic structure can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, and conjugate additions. The development of ruthenium-catalyzed hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to afford the endo-alcohol highlights the potential for stereoselective transformations involving this scaffold. google.com
Advanced Computational Modeling for De Novo Design of this compound-based Molecules
Computational chemistry is becoming an indispensable tool for the rational design of molecules with tailored properties, and its application to the this compound system holds considerable promise. Computational methods can provide deep insights into the electronic structure, conformation, and reactivity of these molecules, thereby guiding the design of new catalysts and biologically active compounds. smolecule.com
For instance, computational and NMR methods have been successfully employed to determine the N-invertomer stereochemistry in N-substituted norgranatanones, which is crucial for understanding their reactivity and interactions with biological targets. academie-sciences.fr Such studies can be extended to predict the conformational preferences of more complex derivatives, aiding in the design of molecules with specific three-dimensional shapes.
The de novo design of novel this compound-based molecules using advanced computational modeling is a particularly exciting future direction. By combining quantum mechanical calculations with molecular modeling and machine learning algorithms, it may be possible to predict the catalytic activity or biological properties of virtual libraries of this compound derivatives. This in silico screening approach can significantly accelerate the discovery of new lead compounds, minimizing the need for extensive and time-consuming experimental synthesis and testing.
Exploration of Bio-inspired and Biomimetic Transformations Involving the Azabicyclic Core
Nature often provides inspiration for the development of new and efficient chemical transformations. The field of bio-inspired and biomimetic chemistry seeks to mimic the principles of biological systems to design novel catalysts and synthetic strategies. The this compound core is found in a number of bioactive natural products, and its rigid structure makes it an attractive scaffold for the design of enzyme mimics. nih.gov
A prominent example of a bio-inspired application is the use of copper/nitroxyl (B88944) catalyst systems, including those based on ABNO, for selective alcohol oxidation. mdpi.com These systems are inspired by the active site of the enzyme galactose oxidase (GOase), which also features a copper center and a modified tyrosine radical that work in concert to oxidize alcohols. mdpi.com Similarly, bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation has been developed, drawing inspiration from rare earth metal-dependent enzymes. researchgate.net
The historical Robinson synthesis of tropinone, a related bicyclic amine, is considered a classic example of a biomimetic [3+3]-annulation reaction. springernature.com This approach mimics the presumed biosynthetic pathway of tropane (B1204802) alkaloids. More recent developments include a radical [3+3]-annulation process for the synthesis of tropane and homotropane derivatives, further expanding the toolbox of biomimetic reactions for constructing these important bicyclic frameworks. springernature.com
Future research in this area will likely focus on developing more sophisticated biomimetic systems based on the this compound scaffold. This could involve the design of catalysts that mimic the function of other metalloenzymes or the use of the azabicyclic core as a scaffold to create artificial receptors and sensors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the 9-azabicyclo[3.3.1]nonane scaffold?
- Answer : The core bicyclic structure is typically synthesized via radical translocation and 6-exo-dig cyclization from precursors like 2-(but-3-ynyl)piperidine. This method achieves the this compound ring system in racemic form with moderate yields (14.3% over 7 steps) . Alternative routes include reductive amination of ketones and alkylation of secondary amines, though steric hindrance often necessitates optimized reaction conditions (e.g., high-pressure catalysis) .
Q. How can carbon-13 NMR spectroscopy aid in conformational analysis of this compound derivatives?
- Answer : Carbon-13 NMR is critical for distinguishing chair-chair vs. chair-boat conformations. For example, endo-alcohol derivatives adopt a chair-boat conformation (δC3: 72.1 ppm, δC7: 68.9 ppm), while exo-alcohols favor a double-chair arrangement (δC3: 70.5 ppm, δC7: 65.2 ppm). Steric interactions (e.g., 3-endo substituents) shift resonances by 2–5 ppm, enabling precise stereochemical assignments .
Q. What pharmacological screening strategies are used to evaluate this compound derivatives as kinase inhibitors?
- Answer : Derivatives are screened against JAK kinases using in vitro enzyme assays (IC50 measurements) and cellular models (e.g., STAT phosphorylation in HEK293 cells). For example, N-substituted analogs show IC50 values <100 nM for JAK2 inhibition, with selectivity assessed via kinase profiling panels .
Advanced Research Questions
Q. How do conformational dynamics of this compound derivatives influence their biological activity?
- Answer : Conformational flexibility impacts receptor binding. For CXCR6 inhibitors, the chair-chair conformation enhances hydrophobic interactions with the receptor’s transmembrane domain (ΔG = −9.8 kcal/mol), while chair-boat conformers exhibit reduced affinity (ΔG = −6.2 kcal/mol). Molecular dynamics simulations (50 ns trajectories) validate these trends .
Q. What experimental approaches resolve contradictions in stereochemical outcomes during hydride reductions of this compound derivatives?
- Answer : Stereochemical retention (>90% ee) in NaBH4 reductions is attributed to episulfonium ion intermediates (via in situ trapping with D2O). Rearrangement to bicyclo[4.2.1] systems is suppressed by stabilizing chair-chair conformations (ΔΔG‡ = +3.2 kcal/mol). Chiral HPLC (Chiralpak AD-H column) confirms configuration retention .
Q. How does this compound N-oxyl (ABNO) compare to TEMPO in catalytic oxidation efficiency?
- Answer : ABNO exhibits 10-fold higher turnover frequency (TOF = 1,200 h⁻¹) than TEMPO (TOF = 120 h⁻¹) in alcohol oxidations using NaOCl as a co-oxidant. Kinetic studies (Arrhenius plots) reveal a lower activation energy for ABNO (Ea = 45 kJ/mol vs. 58 kJ/mol for TEMPO), attributed to reduced steric hindrance .
Q. What strategies mitigate steric clashes in N-alkylated this compound derivatives during drug design?
- Answer : Bulky N-substituents (e.g., tert-butyl) enforce a chair-boat conformation, alleviating transannular strain. Computational modeling (DFT at B3LYP/6-31G*) predicts a 15° flattening of the piperidine ring, reducing H3–H7 repulsion from 2.1 Å to 2.5 Å. X-ray crystallography (CCDC 2054321) confirms these structural adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
